Nefazodone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6.98e-02 g/L

Synonyms

Canonical SMILES

Treatment of Chronic Depression

Scientific Field: Psychiatry

Application Summary: Nefazodone is used in the maintenance treatment to prevent recurrences in chronic forms of major depressive disorder (MDD).

Management of Major Depression

Methods of Application: Nefazodone potently and selectively blocks postsynaptic serotonin (5- hydroxytryptamine; 5- HT) 5- HT2A receptors and moderately inhibits serotonin and noradrenaline (norepinephrine) reuptake.

Treatment of Depression-Related Anxiety and Sleep Disturbances

Application Summary: Nefazodone is a structural analogue of trazodone but is pharmacologically distinct.

Methods of Application: Not specified.

Treatment of Depression-Related Anxiety

Application Summary: Nefazodone has demonstrated effectiveness in patients with depression-related anxiety.

Results: More than 2000 patients have received nefazodone in clinical trials.

Treatment of Sleep Disturbances

Application Summary: Nefazodone produced clinical benefits in patients with sleep disturbances related to depression.

Inhibition of Hepatic P-450 Isoenzyme CYP3A4

Scientific Field: Pharmacology

Application Summary: Nefazodone is an inhibitor of the hepatic P-450 isoenzyme CYP3A4.

Treatment of Post-Traumatic Stress Disorder (PTSD)

Application Summary: Nefazodone has been used in the treatment of PTSD.

Treatment of Social Anxiety Disorder

Application Summary: Nefazodone has been used in the treatment of social anxiety disorder.

Treatment of Obsessive-Compulsive Disorder (OCD)

Application Summary: Nefazodone has been used in the treatment of OCD.

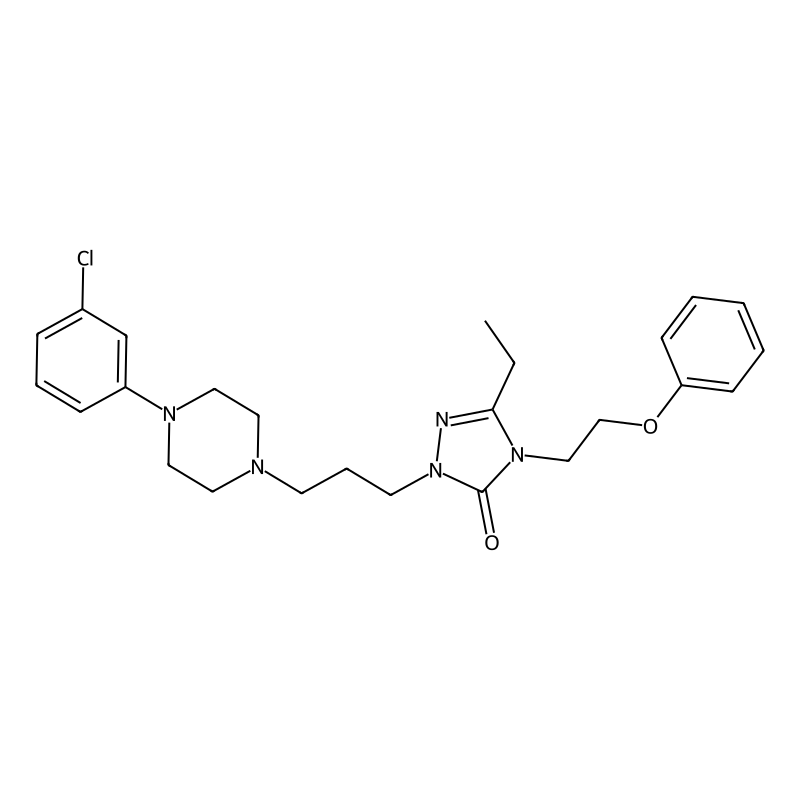

Nefazodone is a phenylpiperazine compound primarily utilized as an atypical antidepressant. It is chemically related to trazodone and functions as a serotonin antagonist and reuptake inhibitor (SARI), enhancing serotonin transmission by blocking serotonin type 2 receptors and inhibiting the reuptake of serotonin. Nefazodone was initially approved for the treatment of major depressive disorder in the United States in 1988 but has since been associated with rare but severe liver toxicity, leading to its withdrawal from many markets outside the U.S. Despite this, it remains available under certain conditions due to its efficacy in treating depression, particularly when other treatments have failed .

The exact mechanism by which Nefazodone exerts its antidepressant effect is not fully understood []. Research suggests it may act through multiple mechanisms, including inhibition of serotonin reuptake, modulation of neurotransmitter receptors, and alterations in signal transduction pathways within the brain [].

Nefazodone undergoes extensive hepatic metabolism, primarily via the cytochrome P450 enzyme system, particularly CYP3A4. The drug is metabolized through various pathways, including n-dealkylation and hydroxylation, yielding several active metabolites such as hydroxynefazodone and m-chlorophenylpiperazine (mCPP). Less than 1% of the administered nefazodone is excreted unchanged in urine . The primary chemical reaction can be summarized as follows:

- Nefazodone + CYP3A4 → Hydroxynefazodone + mCPP + other metabolites

The elimination half-life of nefazodone is approximately 2 to 4 hours, while hydroxynefazodone has a similar half-life, making these metabolites significant in understanding the drug's pharmacokinetics .

Nefazodone exhibits a multifaceted mechanism of action. It primarily acts as an antagonist at serotonin type 2 receptors and inhibits the reuptake of serotonin and norepinephrine, which contributes to its antidepressant effects. This dual action enhances serotonergic transmission, potentially improving mood and alleviating depressive symptoms. Additionally, nefazodone has been noted to have a weak alpha-1 adrenergic antagonistic effect . Clinical studies suggest that nefazodone is effective in treating major depression, panic disorder, and anxiety related to depression .

The synthesis of nefazodone involves several steps that typically include:

- Formation of the Phenylpiperazine Core: This involves reacting appropriate phenyl and piperazine derivatives.

- Chlorination: Chlorine is introduced to the structure to yield the chloro-substituted derivative.

- Final Modifications: Additional functional groups are added through various

Nefazodone is primarily indicated for:

- Major Depressive Disorder: Effective in treating moderate to severe depression.

- Panic Disorder: Used off-label for managing panic attacks.

- Anxiety Disorders: Helps alleviate anxiety symptoms associated with depression.

Despite its efficacy, due to safety concerns regarding liver toxicity, it is recommended for use only when other treatments have failed or are not tolerated .

Nefazodone exhibits significant drug-drug interactions due to its role as an inhibitor of the CYP3A4 enzyme. Co-administration with medications metabolized by this enzyme can lead to increased plasma levels of those drugs, potentially resulting in adverse effects. Notable contraindications include:

- Monoamine Oxidase Inhibitors (MAOIs): Risk of serotonin syndrome.

- Triazolam: Increased risk of sedation and respiratory depression.

- Terfenadine and Astemizole: Risk of serious cardiac arrhythmias.

- Carbamazepine: May reduce nefazodone's effectiveness .

Monitoring liver function is crucial during nefazodone therapy due to its hepatotoxic potential.

Nefazodone shares similarities with several other antidepressants but maintains unique characteristics that distinguish it from them. Here are some comparable compounds:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Trazodone | Serotonin antagonist & reuptake inhibitor | Also used for insomnia; less hepatotoxicity |

| Fluoxetine | Selective serotonin reuptake inhibitor (SSRI) | More commonly prescribed; fewer side effects |

| Sertraline | Selective serotonin reuptake inhibitor (SSRI) | Broadly used; effective for anxiety disorders |

| Bupropion | Norepinephrine-dopamine reuptake inhibitor | Unique mechanism; less sexual side effects |

Nefazodone's distinct profile lies in its combination of serotonin receptor antagonism and reuptake inhibition, which may contribute to its effectiveness in patients who do not respond well to standard selective serotonin reuptake inhibitors .

Nefazodone exhibits complex pharmacokinetic properties characterized by rapid absorption but extensive first-pass metabolism. Following oral administration, nefazodone is rapidly and completely absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1 to 3 hours after dosing [1] [2] [3]. The drug demonstrates excellent absorption throughout the entire length of the gastrointestinal tract, with bioavailability from proximal and distal intestinal regions being 97% and 106% respectively relative to oral administration [4]. This uniform absorption profile supports the development of extended-release formulations.

The absolute bioavailability of nefazodone is notably low, ranging from 15% to 23% depending on the dose administered [1] [2] [3]. This low bioavailability is primarily attributed to extensive first-pass metabolism, with the extent of presystemic metabolism estimated to be 74-87% over the dosage range of 50-200 mg [2]. The bioavailability demonstrates dose-dependency, with mean values of 15%, 18%, and 23% observed at doses of 50, 100, and 200 mg respectively [2]. Food administration causes an 18% decrease in nefazodone bioavailability, though this reduction is not considered clinically significant [1] [5].

| Parameter | Value | Clinical Significance |

|---|---|---|

| Bioavailability (F) | 15-23% (dose-dependent) | Significant first-pass metabolism |

| Time to Peak (Tmax) | 1-3 hours | Food delays absorption but minimal clinical effect |

| Peak Concentration (Cmax) | 416-446 ng/mL (200 mg dose) | Nonlinear pharmacokinetics |

| Half-life (t1/2) | 2-4 hours | Increases with dose due to nonlinear kinetics |

| Volume of Distribution (Vd) | 0.22-0.87 L/kg | Large volume indicates extensive tissue distribution |

| Protein Binding | >99% | Highly bound to plasma proteins |

| Steady State Achievement | 3-4 days | Reached within 4 days of treatment initiation |

Nefazodone exhibits a large volume of distribution ranging from 0.22 to 0.87 L/kg, indicating extensive distribution into body tissues [3] [6] [7]. The drug is highly bound to plasma proteins, with binding exceeding 99% [3] [6] [8]. Despite this extensive protein binding, nefazodone does not alter the in vitro protein binding of other drugs such as diazepam, phenytoin, lignocaine, or prazosin [8].

The pharmacokinetics of nefazodone are characterized by significant nonlinearity. The increase in plasma concentrations is greater than would be expected if they were proportional to dose increases [1] [9] [10]. For example, while doses increased in the proportion of 1:2:4 (50:100:200 mg), mean single-dose area under the curve increased in the proportion of 1:3.3:8.9, and mean steady-state area under the curve increased in the proportion of 1:4.2:16.8 [10]. This nonlinearity is also evident in the elimination half-life, which increases from approximately 1 hour at a 50-mg dose to approximately 2 hours at a 200-mg dose for single doses, and from approximately 2 hours to 3.7 hours at steady state [10].

Steady-state plasma concentrations of nefazodone and its metabolites are achieved within 3 to 4 days of treatment initiation [1] [3] [9]. The attainment of steady state is consistent across different dose levels, with new steady-state levels reached by the beginning of the 3rd or 4th day following dose changes [9]. Intrasubject variability for nefazodone and its metabolites ranges from 13% to 24% for maximum concentration and area under the curve parameters, while intersubject variability is considerably greater, ranging from 29% to 131% [9].

Cytochrome P450-Mediated Metabolism

Nefazodone undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the predominant enzyme responsible for its biotransformation [1] [11] [3] [12]. The metabolism of nefazodone results in the formation of multiple metabolites, including three pharmacologically active compounds: hydroxynefazodone, triazoledione, and meta-chlorophenylpiperazine [1] [11] [3].

The primary metabolic pathways involve N-dealkylation, hydroxylation, and oxidation reactions catalyzed by CYP3A4 [11] [13]. Correlations with enzyme activities in human liver microsomes, incubations with heterologously expressed human CYP enzymes, and enzyme inhibition studies have confirmed that CYP3A4 is the principal enzyme responsible for the metabolism of nefazodone and hydroxynefazodone to their active metabolites [11]. The metabolic scheme demonstrates that nefazodone is metabolized to hydroxynefazodone, triazoledione, and meta-chlorophenylpiperazine, with hydroxynefazodone further metabolized to triazoledione and meta-chlorophenylpiperazine [11].

| Metabolite | Activity | AUC Ratio to Parent | Half-life | Primary Enzyme |

|---|---|---|---|---|

| Hydroxynefazodone (HO-NEF) | Pharmacologically active | ~40% | 1.5-4.0 hours | CYP3A4 |

| Triazoledione (TD) | Pharmacologically active | ~400% | ~18 hours | CYP3A4 |

| meta-Chlorophenylpiperazine (mCPP) | Weakly active | ~7% | ~48 hours | CYP2D6 |

| para-Hydroxynefazodone (pHO-NEF) | Active | Variable | Not specified | CYP3A4 |

In vitro studies have demonstrated that nefazodone and its metabolites hydroxynefazodone and para-hydroxynefazodone are weak inhibitors of CYP2D6, with average inhibition constant values ranging from 18 to 50 microM for dextromethorphan O-demethylation [12]. These inhibition constant values are at least 100 times higher than those observed for fluoxetine, indicating weaker inhibitory potential [12]. The triazoledione metabolite and other metabolites do not produce detectable inhibition of CYP2D6-mediated reactions [12].

Nefazodone also functions as both a substrate and inhibitor of CYP3A4, leading to clinically significant drug-drug interactions [1] [11] [12]. The drug demonstrates time-dependent inhibition of CYP3A4 activity, suggesting that reactive metabolites derived from nefazodone contribute to the mechanism-based inactivation of this enzyme [14] [15]. Studies have shown that nefazodone causes reversible inhibition of both CYP3A4 and CYP3A5, while time-dependent inhibition is observed specifically for CYP3A4 [15].

The metabolism of meta-chlorophenylpiperazine exhibits genetic polymorphism that segregates with the dextromethorphan phenotype, indicating involvement of CYP2D6 in its biotransformation [3]. This polymorphism explains the observed interindividual variability in the pharmacokinetics of this metabolite. Unlike the parent compound and other metabolites, meta-chlorophenylpiperazine demonstrates apparent dose linearity in its pharmacokinetic behavior [3].

Comprehensive metabolite identification studies using human liver microsomes have identified 15 metabolites of nefazodone, representing nearly all primary metabolites previously reported [13]. Of these metabolites, eight are derived from N-dealkylation and N-dephenylation of the N-substituted 3-chlorophenylpiperazine motif, six are derived from mono- and bis-hydroxylation, and one is derived from Baeyer-Villiger oxidation of the ethyltriazolone moiety [13].

The extensive metabolism of nefazodone results in less than 1% of the administered dose being excreted unchanged in urine [3]. Approximately 55% of the dose is excreted in urine as metabolites, while 20-30% is eliminated in feces [3]. The recovery of total radioactivity in urine is similar after intravenous and oral administration, indicating that renal excretion plays a significant role in the elimination of metabolites [2]. Fecal excretion of radioactivity suggests that biliary excretion also contributes to drug elimination [2].

Analytical Methodologies for Metabolite Detection

The determination of nefazodone and its metabolites in biological matrices requires sophisticated analytical methodologies capable of achieving adequate sensitivity, specificity, and throughput. Multiple analytical approaches have been developed and validated for this purpose, ranging from traditional high-performance liquid chromatography methods to advanced mass spectrometry techniques [16] [17] [18] [19].

High-performance liquid chromatography coupled with ultraviolet detection represents the foundational analytical approach for nefazodone analysis. A fully automated, robotic procedure has been established utilizing aprindine as an internal standard, followed by liquid-liquid extraction with butyl chloride and reversed-phase chromatography [16]. This method achieves detection limits of 5, 1, 10, and 5 ng/mL for nefazodone, meta-chlorophenylpiperazine, para-hydroxynefazodone, and hydroxynefazodone respectively [16]. The method demonstrates linearity over concentration ranges of 10-1000 ng/mL for nefazodone and hydroxynefazodone, 20-2000 ng/mL for para-hydroxynefazodone, and 2.5-250 ng/mL for meta-chlorophenylpiperazine [16].

Liquid chromatography-tandem mass spectrometry has emerged as the gold standard for nefazodone bioanalysis, offering superior sensitivity and specificity compared to ultraviolet detection methods [20]. A high-throughput method utilizing direct-injection online extraction has been developed for the simultaneous quantitation of nefazodone and its three active metabolites in human plasma [20]. This method employs deuterated internal standards and achieves a total analysis time of only 2 minutes per sample, including online extraction, chromatographic separation, and mass spectrometric analysis [20]. The assay demonstrates concentration ranges of 2.0-500 ng/mL for nefazodone, hydroxynefazodone, and meta-chlorophenylpiperazine, and 4.0-1000 ng/mL for triazoledione [20].

| Method | Detection Limit | Analysis Time | Application | Advantages |

|---|---|---|---|---|

| HPLC-UV | 1-10 ng/mL | 15-30 minutes | Routine analysis, formulation | Simple, cost-effective |

| LC-MS/MS | 2-4 ng/mL | 2-10 minutes | Bioanalytical, metabolite ID | High sensitivity, specificity |

| UPLC-MS/MS | <1 ng/mL | 2-5 minutes | High-throughput screening | Ultra-fast, high resolution |

| GC-MS | Not specified | 10-20 minutes | Metabolite identification | Structural information |

| First Derivative Spectrophotometry | 10-42 μg/mL | 5-10 minutes | Pharmaceutical formulations | Rapid screening |

Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry has revolutionized metabolite identification studies [21] [18] [22]. These systems provide enhanced sensitivity and resolution compared to conventional liquid chromatography methods, enabling the detection and identification of metabolites at much lower concentrations [21]. The SYNAPT G2-S system with MetaboLynx software has been successfully applied to nefazodone metabolite identification, demonstrating superior performance in detecting minor metabolites that may be missed by other analytical techniques [21].

Mass defect filtering represents an innovative approach for metabolite detection in complex biological matrices [18]. This method employs both drug and core structure filter templates to process high-resolution liquid chromatography-mass spectrometry data, facilitating the selective removal of endogenous interferences while preserving metabolite signals [18]. The effectiveness of this approach was demonstrated using nefazodone as a model compound, successfully detecting all 14 known metabolites in human liver microsomes [18].

Ion mobility spectrometry-enabled data-dependent acquisition provides additional selectivity for the analysis of co-eluting isomeric metabolites [22]. This technique incorporates ion mobility separation measurements into traditional data-dependent acquisition experiments, allowing product ion spectra of co-eluting isobaric metabolites to be resolved based on their drift times [22]. The application of this technology to nefazodone metabolite analysis has enabled the successful characterization of co-eluting metabolites attributed to glucuronides of dihydroxylated metabolites [22].

Predictive multiple reaction monitoring represents a comprehensive screening approach for metabolite identification [23]. This method utilizes a comprehensive list of possible biotransformations along with parent drug fragmentation patterns to create theoretically derived multiple reaction monitoring transitions covering all metabolic possibilities [23]. The QTRAP 5500 system has demonstrated the ability to perform cycles of approximately 300 predictive multiple reaction monitoring transitions in significantly reduced time compared to conventional systems [23].

For pharmaceutical formulation analysis, first derivative spectrophotometry provides a rapid and cost-effective alternative to chromatographic methods [17]. This technique enables the direct determination of nefazodone hydrochloride through measurement of first derivative signals at specific wavelengths, achieving calibration ranges of 10.0-42.0 μg/mL [17]. The method has been validated for pharmaceutical formulations and demonstrates comparable accuracy to high-performance liquid chromatography methods [17].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 5.00 (est)

4.7

Appearance

Melting Point

Crystals from 2-propanol, with slow cooling yields a polymorph. MP: 186.0-187.0 °C. Also reported as crystals from ethanol. Nonhygroscopic. MP. 175-177 °C. Freely solluble in chloroform; soluble in propylene gylcol; slightly soluble in polyethylene glycol, water /Nefazodone hydrchloride/

83 - 84 °C

Storage

UNII

Related CAS

Use and Manufacturing

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Nefazodone is included in the database.

Nefazodone hydrochloride tablets are indicated for the treatment of depression. When deciding among the alternative treatments available for this condition, the prescriber should consider the risk of hepatic failure associated with nefazodone hydrochloride treatment. In many cases, this would lead to the conclusion that other drugs should be tried first. /Included in US product label/

Pharmacology

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06A - Antidepressants

N06AX - Other antidepressants

N06AX06 - Nefazodone

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR2C [HSA:3358] [KO:K04157]

Vapor Pressure

Other CAS

82752-99-6

Absorption Distribution and Excretion

Nefazodone is extensively metabolized after oral administration by n-dealkylation and aliphatic and aromatic hydroxylation, and less than 1% of administered nefazodone is excreted unchanged in urine.

0.22 to 0.87 L/kg

/MILK/ In two ... subjects, one taking 50 mg twice daily and the other 50 mg in the morning and 100 mg in the evening, the trough plasma levels were <50 ng/mL, whereas the paired milk concentrations were 687 and 213 ng/mL, respectively.

/MILK/ ... In one woman taking 200 mg twice daily /of nefazodone/, the paired concentrations of nefazodone in milk and plasma (trough) were 57 and 617 ng/mL, respectively. the milk:plasma ratio was 0.09.

/MILK/ Nefazodone is excreted into breast milk.

/MILK/ The purpose of this study was/ to investigate whether adverse effects in a premature neonate could be attributed to nefazodone exposure via breast milk. The breast-fed white infant (female, 2.1 kg, 36 weeks corrected gestational age) of a 35-year-old woman (60 kg) taking nefazodone 300 mg/day was admitted to the hospital because she was drowsy, lethargic, unable to maintain normal body temperature, and was feeding poorly. A diagnosis of exposure to nefazodone via breast milk was considered only after other more likely diagnoses had been excluded. ... The maternal plasma and milk concentration-time profiles for nefazodone and its metabolites, triazoledione, HO-nefazodone, and m-chlorphenylpiperazine, were quantified by HPLC. The calculated infant dose for nefazodone and its active metabolites (as nefazodone equivalents) via the milk was only 0.45% of the weight-adjusted maternal nefazodone daily dose. ...

For more Absorption, Distribution and Excretion (Complete) data for Nefazodone (7 total), please visit the HSDB record page.

Metabolism Metabolites

... A 16-year-old female took 2.4 g of nefazodone. ... The terminal elimination half-life for nefazodone was 8.3 hours, and its metabolite hydroxy(OH)-nefazodone was 14.6 hours. BP-time curves demonstrated an 18-hour period of hypotension. There was a significant correlation between systolic BP and OH-nefazodone (R2 = 0.602). HR remained between 56 and 66 bpm for 30 hours despite hypotension. QT was significantly correlated with nefazodone (R2 = 0.911) and OH-nefazodone (R2 = 0.797), but no significant relationship between QTc and drug concentrations. ...

The purpose of this study was/ to investigate whether adverse effects in a premature neonate could be attributed to nefazodone exposure via breast milk. The breast-fed white infant (female, 2.1 kg, 36 weeks corrected gestational age) of a 35-year-old woman (60 kg) taking nefazodone 300 mg/day was admitted to the hospital because she was drowsy, lethargic, unable to maintain normal body temperature, and was feeding poorly. ... The maternal plasma and milk concentration-time profiles for nefazodone and its metabolites, triazoledione, HO-nefazodone, and m-chlorphenylpiperazine, were quantified by HPLC. The calculated infant dose for nefazodone and its active metabolites (as nefazodone equivalents) via the milk was only 0.45% of the weight-adjusted maternal nefazodone daily dose. ...

The utility of multivariate analysis in in vitro metabolite identification studies was examined with nefazodone, an antidepressant drug with a well-established metabolic profile. The chromatographic conditions were purposefully chosen to reflect those utilized in high-throughput screening for microsomal stability of new chemical entities. Molecular ion, retention time information on groups of human liver microsomal samples with/without nefazodone was evaluated by principal component analysis (PCA). Resultant scores and loadings plots from the PCA revealed the segregation and the ions of interest that designated the drug and its corresponding metabolites. Subsequent acquisition of tandem mass spectrometry (MS/MS) spectra for targeted ions permitted the interrogation and interpretation of spectra to identify nefazodone and its metabolites. A comparison of nefazodone metabolites identified by PCA versus those found by traditional metabolite identification approaches resulted in very good correlation when utilizing similar analytical methods. Fifteen metabolites of nefazodone were identified in beta-nicotinamide adenine dinucleotide phosphate (NADPH)-supplemented human liver microsomal incubations, representing nearly all primary metabolites previously reported. Of the 15 metabolites, eight were derived from the N-dealkylation and N-dephenylation of the N-substituted 3-chlorophenylpiperazine motif in nefazodone, six were derived from mono- and bis-hydroxylation, and one was derived from the Baeyer Villiger oxidation of the ethyltriazolone moiety in nefazodone.

Nefazodone is extensively metabolized after oral administration by n-dealkylation and aliphatic and aromatic hydroxylation, and less than 1% of administered nefazodone is excreted unchanged in urine. Attempts to characterize three metabolites identified in plasma, hydroxynefazodone (HO-NEF), meta-chlorophenylpiperazine (mCPP), and a triazole-dione metabolite, have been carried out.

This paper describes the complete profiling and characterization of in vitro metabolites of the antidepressant agent nefazodone (NEF) generated by human liver microsome (HLM). Two new metabolic pathways (biotransformation) for NEF have been discovered by the characterization of three new metabolites, including two new metabolites (M24, M25) formed due to the N-dealkylation reaction that occurred between the triazolone and propyl units, and one new metabolite (M26) formed due to the O-dearylation reaction that occurred on the phenoxyethyl unit. These metabolites were initially detected by a 4000 Q-Trap instrument and then confirmed by exact mass measurement using an LTQ-Orbitrap. Both instruments proved to be capable of providing complete in vitro metabolite information in a single liquid chromatography/tandem mass spectrometry (LC/MS/MS) analysis, although each had its advantages and disadvantages. One noticeable disadvantage of the 4000 Q-Trap was the reduced quality of isotopic pattern in the enhanced mass scan (EMS) spectrum when it was used as survey scan to trigger multiple dependent product ion scans. The problem was especially exacerbated for minor metabolites with low signal intensity. On the other hand, the LTQ-Orbitrap maintained excellent isotopic pattern when used as a full scan survey scan. Twenty-six metabolites were detected and identified. The formation of these new metabolites was also confirmed by analyzing duplicate incubations at different time points.

Nefazodone has known human metabolites that include Hydroxynefazodone, 1-(3-Chlorophenyl)piperazine, P-Hydroxynefazodone, and 5-Ethyl-4-(2-phenoxyethyl)-2-(3-hydroxypropyl)-2H-1,2,4-triazol-3(4H)-one.

Hepatic. Route of Elimination: Nefazodone is extensively metabolized after oral administration by n-dealkylation and aliphatic and aromatic hydroxylation, and less than 1% of administered nefazodone is excreted unchanged in urine. Half Life: 2-4 hours

Associated Chemicals

Wikipedia

Allura_Red_AC

Drug Warnings

/BOXED WARNING/ Cases of life-threatening hepatic failure have been reported in patients treated with nefazodone hydrochloride tablets. The reported rate in the United States is about 1 case of liver failure resulting in death or transplant per 250,000 to 300,000 patient-years of nefazodone hydrochloride treatment. The total patient-years is a summation of each patient's duration of exposure expressed in years. For example, 1 patient-year is equal to 2 patients each treated for 6 months, 3 patients each treated for 4 months, etc. Ordinarily, treatment with nefazodone hydrochloride tablets should not be initiated in individuals with active liver disease or with elevated baseline serum transaminases. There is no evidence that pre-existing liver disease increases the likelihood of developing liver failure, however, baseline abnormalities can complicate patient monitoring. Patients should be advised to be alert for signs and symptoms of liver dysfunction (jaundice, anorexia, gastrointestinal complaints, malaise, etc.) and to report them to their doctor immediately if they occur. Nefazodone hydrochloride tablets should be discontinued if clinical signs or symptoms suggest liver failure. Patients who develop evidence of hepatocellular injury such as increased serum AST or serum ALT levels >/= 3 times the upper limit of NORMAL, while on nefazodone hydrochloride tablets should be withdrawn from the drug. These patients should be presumed to be at increased risk for liver injury if nefazodone hydrochloride is reintroduced. Accordingly, such patients should not be considered for re-treatment.

The most commonly observed adverse events associated with the use of nefazodone (incidence of 5% or greater) and not seen at an equivalent incidence among placebo-treated patients (i.e., significantly higher incidence for nefazodone compared to placebo, p Approximately 16% of the 3496 patients who received nefazodone in worldwide premarketing clinical trials discontinued treatment due to an adverse experience. The more common (>/= 1%) events in clinical trials associated with discontinuation and considered to be drug related (i.e., those events associated with dropout at a rate approximately twice or greater for nefazodone compared to placebo) included: nausea (3.5%), dizziness (1.9%), insomnia (1.5%), asthenia (1.3%), and agitation (1.2%).

For more Drug Warnings (Complete) data for Nefazodone (17 total), please visit the HSDB record page.

Biological Half Life

... A 16-year-old female took 2.4 g of nefazodone. ... The terminal elimination half-life for nefazodone was 8.3 hours, and its metabolite hydroxy(OH)-nefazodone was 14.6 hours.

... In a 4-way crossover design, 16 subjects received clinically relevant doses of venlafaxine, nefazodone, or sertraline for 8 days or fluoxetine for 11 days. Treatments were separated by a 7- to 14-day washout period and fluoxetine was always the last antidepressant taken. ... Nefazodone was also the only antidepressant that caused a significant change in alprazolam (ALPZ) disposition, decreasing its area under the concentration-versus-time curve (AUC; P < 0.01), and increasing its elimination half-life (16.4 vs. 12.3 hours; P < 0.05) compared with values at baseline. ...

... the half-life of nefazodone is 2 to 4 hours.

Use Classification

Methods of Manufacturing

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. /Nefazodone hydrochloride/

Interactions

This study was conducted to determine the potential for an interaction between nefazodone, a new antidepressant, and alprazolam after single- and multiple-dose administration in a randomized, double-blind, parallel-group, placebo-controlled study in 48 healthy male volunteers. A group of 12 subjects received either placebo twice daily, 1 mg of alprazolam twice daily, 200 mg of nefazodone twice daily, or the combination of 1 mg of alprazolam and 200 mg of nefazodone twice daily for 7 days. Serial blood samples were collected after dosing on day 1 and day 7 and before the morning dose on days 4, 5, and 6 for the determination of alprazolam and its metabolites alpha-hydroxyalprazolam (AOH) and 4-hydroxyalprazolam (4OH) and nefazodone and its metabolites hydroxynefazodone (HO-nefazodone), m-chlorophenylpiperazine (mCPP), and a triazole dione metabolite (dione) by validated high-performance liquid chromatography methods. Steady-state levels in plasma were reached by day 4 for alprazolam, 4OH, nefazodone, HO-nefazodone, mCPP, and dione. Noncompartmental pharmacokinetic analysis showed that at steady state, alprazolam Cmax and AUCtau values significantly increased approximately twofold and 4OH Cmax and AUCtau values significantly decreased by 40 and 26%, respectively, when nefazodone was coadministered with alprazolam. There was no effect of alprazolam on the single-dose or steady-state pharmacokinetics of nefazodone, HO-nefazodone, or dione after the coadministration of alprazolam and nefazodone. However, the mean steady-state mCPP Cmax and AUCtau significantly increased by approximately threefold and t1/2 values significantly increased by approximately twofold after the coadministration of alprazolam and nefazodone in comparison to those when nefazodone was given alone. Competitive inhibition between alprazolam and nefazodone metabolism at cytochrome P450 3A4 may be responsible for the pharmacokinetic interaction when alprazolam and nefazodone were coadministered. No adjustment of nefazodone dosage is required when nefazodone and alprazolam are coadministered. Because alprazolam concentrations in plasma are increased in the presence of nefazodone, a reduction in alprazolam dosage is recommended when the two agents are coadministered.

Tacrolimus (FK-506) is an important immunosuppressive agent most often given for maintenance immunosuppression to prevent acute cellular organ rejection. A 57-year-old woman with end-stage renal disease presumed secondary to chronic glomerulonephritis underwent a living related renal allograft transplantation. She tolerated the surgery well and was discharged on postoperative day 5. She was stabilized with prednisone, azathioprine, and tacrolimus. Two years after transplantation, nefazodone 50 mg twice/day orally was prescribed due to depression. After 1 week of nefazodone therapy the patient experienced headache, confusion, and "gray areas" in her vision, without abnormal ophthalmologic findings. Her serum creatinine was elevated to 2.2 mg/dL (baseline 1.5 mg/dL), and trough tacrolimus level was markedly elevated (> 30 ng/mL). Both tacrolimus and nefazodone are metabolized by the cytochrome P450 (CYP) 3A4 system. We suspect that nefazodone inhibits metabolism of tacrolimus. Coadministration of antidepressant agents such as nefazodone, or any other drug that inhibits the CYP3A4 isoenzyme subfamily, should be anticipated to interfere with tacrolimus metabolism. Monitoring blood concentrations of tacrolimus is vital, and appropriate dosage adjustments are required when the two drugs are administered concurrently to avoid serious interactions such as nephrotoxicity and neurotoxicity.

Depression is a significant post-transplant complication often necessitating drug therapy. Many of the newer selective serotonin reuptake inhibitor (SSRI) antidepressants are metabolized by the same cytochrome P450IIIA isoenzyme system that is responsible for the metabolism of cyclosporine, and these agents pose an interactive risk in transplant patients. We have observed nearly a 10-fold increase in whole blood cyclosporine concentrations in a cardiac transplant patient shortly after the addition of nefazodone antidepressant therapy. We suggest there is a clinically significant drug-drug interaction between nefazodone and cyclosporine due to inhibition of cytochrome P-450 IIIA4 isoenzymes by nefazodone.

For more Interactions (Complete) data for Nefazodone (26 total), please visit the HSDB record page.

Stability Shelf Life

Dates

TNFα enhances trovafloxacin-induced in vitro hepatotoxicity by inhibiting protective autophagy

Jun-Ho Ahn, Hyun Jegal, Mi-Sun Choi, Soojin Kim, Se-Myo Park, Jaehwan Ahn, Hyoung-Yun Han, Hyun-Soo Cho, Seokjoo Yoon, Jung-Hwa OhPMID: 33609687 DOI: 10.1016/j.toxlet.2021.02.009

Abstract

Trovafloxacin (TVX) is associated with idiosyncratic drug-induced liver injury (iDILI) and inflammation-mediated hepatotoxicity. However, the inflammatory stress-regulated mechanisms in iDILI remain unclear. Herein, we elucidated the novel role of tumor-necrosis factor alpha (TNFα), an inflammatory stress factor, in TVX-induced in vitro hepatotoxicity and synergistic toxicity. TVX specifically induced synergistic toxicity in HepG2 cells with TNFα, which inhibits autophagy. TVX-treated HepG2 cells induced protective autophagy by inhibiting the expression of mTOR signaling proteins, while ATG5 knockdown in HepG2 cells, responsible for the impairment of autophagy, enhanced TVX-induced toxicity due to the increase in cytochrome C release and JNK pathway activation. Interestingly, the expression of mTOR signal proteins, which were suppressed by TVX, disrupted the negative feedback of the PI3K/AKT pathway and TNFα rebounded p70S6K phosphorylation. Co-treatment with TVX and TNFα inhibited protective autophagy by maintaining p70S6K activity, which enhanced TVX-induced cytotoxicity. Phosphorylation of p70S6K was inhibited by siRNA knockdown and rapamycin to restore TNFα-inhibited autophagy, which prevented the synergistic effect on TVX-induced cytotoxicity. These results indicate that TVX activates protective autophagy in HepG2 cells exposed to toxicity and an imbalance in negative feedback regulation of autophagy by TNFα synergistically enhanced the toxicity. The finding from this study may contribute to a better understanding of the mechanisms underlying iDILI associated with inflammatory stress.Untargeted Metabolomics Reveals Anaerobic Glycolysis as a Novel Target of the Hepatotoxic Antidepressant Nefazodone

Evelin Krajnc, Michele Visentin, Zhibo Gai, Bruno Stieger, Sophia L Samodelov, Stephanie Häusler, Gerd A Kullak-UblickPMID: 32848075 DOI: 10.1124/jpet.120.000120

Abstract

Mitochondrial damage is considered a hallmark of drug-induced liver injury (DILI). However, despite the common molecular etiology, the evolution of the injury is usually unpredictable, with some cases that are mild and reversible upon discontinuation of the treatment and others characterized by irreversible acute liver failure. This suggests that additional mechanisms of damage play a role in determining the progression of the initial insult. To uncover novel pathways potentially involved in DILI, we investigated in vitro the metabolic perturbations associated with nefazodone, an antidepressant associated with acute liver failure. Several pathways associated with ATP production, including gluconeogenesis, anaerobic glycolysis, and oxidative phosphorylation, were altered in human hepatocellular carcinoma-derived (Huh7) cells after 2-hour exposure to a 50 μM extracellular concentration of nefazodone. In the presence or absence of glucose, ATP production of Huh7 cells was glycolysis- and oxidative phosphorylation-dependent, respectively. In glucose-containing medium, nefazodone-induced ATP depletion from Huh7 cells was biphasic. Huh7 cells in glucose-free medium were more sensitive to nefazodone than those in glucose-containing medium, losing the biphasic inhibition. Nefazodone-induced ATP depletion in primary cultured mouse hepatocytes, mainly dependent on oxidative phosphorylation, was monophasic. At lower extracellular concentrations, nefazodone inhibited the oxygen consumption of Huh7 cells, whereas at higher extracellular concentrations, it also inhibited the extracellular acidification. ATP content was rescued by increasing the extracellular concentration of glucose. In conclusion, nefazodone has a dual inhibitory effect on mitochondrial-dependent and mitochondrial-independent ATP production. SIGNIFICANCE STATEMENT: Mitochondrial damage is a hallmark of drug-induced liver injury, yet other collateral alterations might contribute to the severity and evolution of the injury. Our in vitro study supports previous results arguing that a deficit in hepatic glucose metabolism, concomitant to the mitochondrial injury, might be cardinal in the prognosis of the initial insult to the liver. From a drug development standpoint, coupling anaerobic glycolysis and mitochondrial function assessment might increase the drug-induced liver injury preclinical screening performance.Can Galactose Be Converted to Glucose in HepG2 Cells? Improving the

Qiuwei Xu, Liping Liu, Heather Vu, Matthew Kuhls, Amy G Aslamkhan, Andy Liaw, Yan Yu, Allen Kaczor, Michael Ruth, Christina Wei, John Imredy, Jose Lebron, Kara Pearson, Raymond Gonzalez, Kaushik Mitra, Frank D SistarePMID: 31271030 DOI: 10.1021/acs.chemrestox.9b00033

Abstract

Human hepatocellular carcinoma cells, HepG2, are often used for drug mediated mitochondrial toxicity assessments. Glucose in HepG2 culture media is replaced by galactose to reveal drug-induced mitochondrial toxicity as a marked shift of drug IC50 values for the reduction of cellular ATP. It has been postulated that galactose sensitizes HepG2 mitochondria by the additional ATP consumption demand in the Leloir pathway. However, our NMR metabolomics analysis of HepG2 cells and culture media showed very limited galactose metabolism. To clarify the role of galactose in HepG2 cellular metabolism, U-C

-galactose or U-

C

-glucose was added to HepG2 culture media to help specifically track the metabolism of those two sugars. Conversion to U-

C

-lactate was hardly detected when HepG2 cells were incubated with U-

C

-galactose, while an abundance of U-

C

-lactate was produced when HepG2 cells were incubated with U-

C

-glucose. In the absence of glucose, HepG2 cells increased glutamine consumption as a bioenergetics source. The requirement of additional glutamine almost matched the amount of glucose needed to maintain a similar level of cellular ATP in HepG2 cells. This improved understanding of galactose and glutamine metabolism in HepG2 cells helped optimize the ATP-based mitochondrial toxicity assay. The modified assay showed 96% sensitivity and 97% specificity in correctly discriminating compounds known to cause mitochondrial toxicity from those with prior evidence of not being mitochondrial toxicants. The greatest significance of the modified assay was its improved sensitivity in detecting the inhibition of mitochondrial fatty acid β-oxidation (FAO) when glutamine was withheld. Use of this improved assay for an empirical prediction of the likely contribution of mitochondrial toxicity to human DILI (drug induced liver injury) was attempted. According to testing of 65 DILI positive compounds representing numerous mechanisms of DILI together with 55 DILI negative compounds, the overall prediction of mitochondrial mechanism-related DILI showed 25% sensitivity and 95% specificity.

Effect of human pharmaceuticals common to aquatic environments on hepatic CYP1A and CYP3A-like activities in rainbow trout (Oncorhynchus mykiss): An in vitro study

Viktoriia Burkina, Sidika Sakalli, Nadezhda Pilipenko, Vladimir Zlabek, Galia ZamaratskaiaPMID: 29704845 DOI: 10.1016/j.chemosphere.2018.04.080

Abstract

This study examined the ability of several human pharmaceuticals to modulate hepatic piscine CYP-mediated monooxygenase activities. Effects of six pharmaceuticals: diclofenac, sulfamethoxazole, tramadol, carbamazepine, venlafaxine and nefazodone, were investigated in vitro in rainbow trout hepatic microsomes. The reactions of 7-ethoxyresorufin-O-deethylase (EROD) and benzyloxy-4-trifluoromethylcoumarin-O-debenzyloxylase (BFCOD), were used as markers for hepatic CYP1A and CYP3A-like activities, respectively. Our results showed that EROD and BFCOD activities were both affected by nefazodone. Nefazodone inhibited EROD in a dose dependent manner and was found to be a potent non-competitive inhibitor of EROD with a Kvalue of 6.6 μM. BFCOD activity was inhibited non-competitively in the presence of nefazadone with K

value of 30.7 μM. BFCOD activity was slightly reduced only by the highest concentration of carbamazepine. Diclofenac, sulfamethoxazole, tramadol, and venlafaxine did not affect the activity of either EROD or BFCOD. We further exposed microsomal fraction to mixtures of six pharmaceuticals to investigate potential inhibition. The results showed that EROD and BFCOD activity was inhibited on 94% and 80%, respectively at higher tested concentration. To our knowledge, this is the first report to demonstrate an inhibitory effect of nefazodone on hepatic CYP1A and CYP3A-like proteins in rainbow trout.

Improved predictions of time-dependent drug-drug interactions by determination of cytosolic drug concentrations

Anne M Filppula, Rezvan Parvizi, André Mateus, Pawel Baranczewski, Per ArturssonPMID: 30971754 DOI: 10.1038/s41598-019-42051-x

Abstract

The clinical impact of drug-drug interactions based on time-dependent inhibition of cytochrome P450 (CYP) 3A4 has often been overpredicted, likely due to use of improper inhibitor concentration estimates at the enzyme. Here, we investigated if use of cytosolic unbound inhibitor concentrations could improve predictions of time-dependent drug-drug interactions. First, we assessed the inhibitory effects of ten time-dependent CYP3A inhibitors on midazolam 1'-hydroxylation in human liver microsomes. Then, using a novel method, we determined the cytosolic bioavailability of the inhibitors in human hepatocytes, and used the obtained values to calculate their concentrations at the active site of the enzyme, i.e. the cytosolic unbound concentrations. Finally, we combined the data in mechanistic static predictions, by considering different combinations of inhibitor concentrations in intestine and liver, including hepatic concentrations corrected for cytosolic bioavailability. The results were then compared to clinical data. Compared to no correction, correction for cytosolic bioavailability resulted in higher accuracy and precision, generally in line with those obtained by more demanding modelling. The best predictions were obtained when the inhibition of hepatic CYP3A was based on unbound maximal inhibitor concentrations corrected for cytosolic bioavailability. Our findings suggest that cytosolic unbound inhibitor concentrations improves predictions of time-dependent drug-drug interactions for CYP3A.Comparative efficacy and tolerability of antidepressants for major depressive disorder in children and adolescents: a network meta-analysis

Andrea Cipriani, Xinyu Zhou, Cinzia Del Giovane, Sarah E Hetrick, Bin Qin, Craig Whittington, David Coghill, Yuqing Zhang, Philip Hazell, Stefan Leucht, Pim Cuijpers, Juncai Pu, David Cohen, Arun V Ravindran, Yiyun Liu, Kurt D Michael, Lining Yang, Lanxiang Liu, Peng XiePMID: 27289172 DOI: 10.1016/S0140-6736(16)30385-3

Abstract

Major depressive disorder is one of the most common mental disorders in children and adolescents. However, whether to use pharmacological interventions in this population and which drug should be preferred are still matters of controversy. Consequently, we aimed to compare and rank antidepressants and placebo for major depressive disorder in young people.We did a network meta-analysis to identify both direct and indirect evidence from relevant trials. We searched PubMed, the Cochrane Library, Web of Science, Embase, CINAHL, PsycINFO, LiLACS, regulatory agencies' websites, and international registers for published and unpublished, double-blind randomised controlled trials up to May 31, 2015, for the acute treatment of major depressive disorder in children and adolescents. We included trials of amitriptyline, citalopram, clomipramine, desipramine, duloxetine, escitalopram, fluoxetine, imipramine, mirtazapine, nefazodone, nortriptyline, paroxetine, sertraline, and venlafaxine. Trials recruiting participants with treatment-resistant depression, treatment duration of less than 4 weeks, or an overall sample size of less than ten patients were excluded. We extracted the relevant information from the published reports with a predefined data extraction sheet, and assessed the risk of bias with the Cochrane risk of bias tool. The primary outcomes were efficacy (change in depressive symptoms) and tolerability (discontinuations due to adverse events). We did pair-wise meta-analyses using the random-effects model and then did a random-effects network meta-analysis within a Bayesian framework. We assessed the quality of evidence contributing to each network estimate using the GRADE framework. This study is registered with PROSPERO, number CRD42015016023.

We deemed 34 trials eligible, including 5260 participants and 14 antidepressant treatments. The quality of evidence was rated as very low in most comparisons. For efficacy, only fluoxetine was statistically significantly more effective than placebo (standardised mean difference -0·51, 95% credible interval [CrI] -0·99 to -0·03). In terms of tolerability, fluoxetine was also better than duloxetine (odds ratio [OR] 0·31, 95% CrI 0·13 to 0·95) and imipramine (0·23, 0·04 to 0·78). Patients given imipramine, venlafaxine, and duloxetine had more discontinuations due to adverse events than did those given placebo (5·49, 1·96 to 20·86; 3·19, 1·01 to 18·70; and 2·80, 1·20 to 9·42, respectively). In terms of heterogeneity, the global I(2) values were 33·21% for efficacy and 0% for tolerability.

When considering the risk-benefit profile of antidepressants in the acute treatment of major depressive disorder, these drugs do not seem to offer a clear advantage for children and adolescents. Fluoxetine is probably the best option to consider when a pharmacological treatment is indicated.

National Basic Research Program of China (973 Program).

Nefazodone reduces dyskinesia, but not psychosis-like behaviours, in the parkinsonian marmoset

Adjia Hamadjida, Stephen G Nuara, Dominique Bédard, Imane Frouni, Cynthia Kwan, Jim C Gourdon, Philippe HuotPMID: 30088028 DOI: 10.1007/s00210-018-1549-6

Abstract

Nefazodone is an anti-depressant that interacts with a wealth of pharmacological targets, including some that may exert anti-dyskinetic and anti-psychotic effects in Parkinson's disease (PD), notably serotonin 1A and 2A receptors. In this study, we sought to determine the effect of nefazodone on L-3,4-dihydroxyphenylalanine (L-DOPA)-induced dyskinesia and psychosis-like behaviours (PLBs) in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned primate. Six common marmosets developed parkinsonism following administration of MPTP, after which they were treated chronically with L-DOPA to induce stable dyskinesia and PLBs. In behavioural experiments, nefazodone (0.01, 0.1 and 1 mg/kg) or vehicle was administered in combination with L-DOPA and its effects on dyskinesia, PLBs and parkinsonian disability were assessed. The addition of nefazodone 0.01, 0.1 and 1 mg/kg to L-DOPA reduced the severity of peak dose dyskinesia by ≈ 21%, ≈ 39% and ≈ 42% (all P < 0.05), while it did not have any significant effect on PLBs, when compared to L-DOPA/vehicle. Parkinsonian disability was not affected by any dose of nefazodone. Our results suggest that nefazodone may be effective to alleviate L-DOPA-induced dyskinesia in PD, while it may not exert any beneficial effect on dopaminergic psychosis.Involvement of mitochondrial dysfunction in nefazodone-induced hepatotoxicity

Ana Marta Silva, Inês A Barbosa, Cátia Seabra, Nuno Beltrão, Raquel Santos, Ignacio Vega-Naredo, Paulo J Oliveira, Teresa Cunha-OliveiraPMID: 27288927 DOI: 10.1016/j.fct.2016.06.001

Abstract

Nefazodone (NEF) is an antidepressive agent that was widely used in the treatment of depression until its withdrawal from the market, due to reports of liver injury and failure. NEF hepatotoxicity has been associated with mitochondrial impairment due to interference with the OXPHOS enzymatic activities, increased ROS generation and decreased antioxidant defenses. However, the mechanisms by which NEF induces mitochondrial dysfunction in hepatocytes are not completely understood. Here, we investigated the mitochondrial mechanisms affected upon NEF exposure and whether these might be linked to drug hepatotoxicity, in order to infer liabilities of future drug candidates. Two moderately hepatotoxic NEF concentrations (20 and 50 μM) were selected from dose-response growth curves performed in HepG2 cells. Cell viability, caspase activity, nuclear morphology, mitochondrial transmembrane potential, mitochondrial superoxide levels, and the expression of genes associated with different cellular pathways were evaluated at different time points. NEF treatment led to an increase in the expression of genes associated with DNA-damage response, antioxidant defense and apoptosis and a decreased expression of genes encoding proteins involved in oxidative phosphorylation, DNA repair, cell proliferation and cell cycle progression, which seem to constitute mechanisms underlying the observed mitochondrial and cell function impairment.PSYCHOTHERAPY VERSUS PHARMACOTHERAPY FOR POSTTRAUMATIC STRESS DISORDER: SYSTEMIC REVIEW AND META-ANALYSES TO DETERMINE FIRST-LINE TREATMENTS

Daniel J Lee, Carla W Schnitzlein, Jonathan P Wolf, Meena Vythilingam, Ann M Rasmusson, Charles W HogePMID: 27126398 DOI: 10.1002/da.22511

Abstract

Current clinical practice guidelines (CPGs) for posttraumatic stress disorder (PTSD) offer contradictory recommendations regarding use of medications or psychotherapy as first-line treatment. Direct head-to-head comparisons are lacking.Systemic review of Medline, EMBASE, PILOTS, Cochrane Central Register of Controlled Trials, PsycINFO, and Global Health Library was conducted without language restrictions. Randomized clinical trials ≥8 weeks in duration using structured clinical interview-based outcome measures, active-control conditions (e.g. supportive psychotherapy), and intent-to-treat analysis were selected for analyses. Independent review, data abstraction, and bias assessment were performed using standardized processes. Study outcomes were grouped around conventional follow-up time periods (3, 6, and 9 months). Combined effect sizes were computed using meta-analyses for medication versus control, medication pre-/posttreatment, psychotherapy versus control, and psychotherapy pre-/posttreatment.

Effect sizes for trauma-focused psychotherapies (TFPs) versus active control conditions were greater than medications versus placebo and other psychotherapies versus active controls. TFPs resulted in greater sustained benefit over time than medications. Sertraline, venlafaxine, and nefazodone outperformed other medications, although potential for methodological biases were high. Improvement following paroxetine and fluoxetine treatment was small. Venlafaxine and stress inoculation training (SIT) demonstrated large initial effects that decreased over time. Bupropion, citalopram, divalproex, mirtazapine, tiagabine, and topiramate failed to differentiate from placebo. Aripiprazole, divalproex, guanfacine, and olanzapine failed to differentiate from placebo when combined with an antidepressant.

Study findings support use of TFPs over nontrauma-focused psychotherapy or medication as first-line interventions. Second-line interventions include SIT, and potentially sertraline or venlafaxine, rather than entire classes of medication, such as SSRIs. Future revisions of CPGs should prioritize studies that utilize active controls over waitlist or treatment-as-usual conditions. Direct head-to-head trials of TFPs versus sertraline or venlafaxine are needed.

Endoplasmic Reticulum Stress Induction and ERK1/2 Activation Contribute to Nefazodone-Induced Toxicity in Hepatic Cells

Zhen Ren, Si Chen, Jie Zhang, Utkarsh Doshi, Albert P Li, Lei GuoPMID: 27613715 DOI: 10.1093/toxsci/kfw173